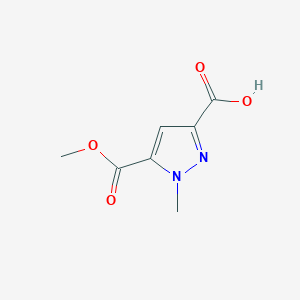

5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

描述

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 117860-56-7) is a pyrazole derivative with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . The compound features a pyrazole ring substituted at positions 1 (methyl group), 3 (carboxylic acid), and 5 (methoxycarbonyl ester). It is commercially available with a purity of ≥97% and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

属性

IUPAC Name |

5-methoxycarbonyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)3-4(8-9)6(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNNEPAQHIMLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558168 | |

| Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117860-56-7 | |

| Record name | 5-Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid typically involves the reaction of appropriate pyrazole derivatives with methoxycarbonylating agents. One common method includes the esterification of pyrazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

化学反应分析

Types of Reactions: 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid, while reduction could produce pyrazole-3-carbinol.

科学研究应用

Medicinal Chemistry

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is primarily researched for its potential pharmaceutical applications:

Anticancer Activity

Recent studies have indicated that compounds with pyrazole moieties can exhibit anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study found that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for developing treatments for inflammatory diseases such as arthritis and asthma .

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide or herbicide:

Pesticidal Activity

Studies have shown that certain pyrazole compounds exhibit insecticidal properties against pests affecting crops. The mechanism often involves disrupting the nervous system of insects, leading to mortality . Field trials are ongoing to evaluate the efficacy and safety of these compounds in agricultural settings.

Materials Science

The compound's unique chemical structure allows it to be used in materials science, particularly in the development of polymers and nanomaterials:

Polymer Synthesis

Researchers are investigating the use of this compound as a building block in polymer chemistry. Its functional groups can be utilized to create copolymers with desirable mechanical and thermal properties .

Nanomaterial Development

The compound has potential applications in the synthesis of nanoparticles for drug delivery systems. The ability to modify its structure allows for the functionalization of nanoparticles, enhancing their performance in biomedical applications .

Data Table: Summary of Applications

作用机制

The mechanism by which 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxycarbonyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with biological molecules, influencing their function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

3-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid (CAS: 117860-55-6)

- Key Difference : The methoxycarbonyl group is at position 3 instead of 5, making this a positional isomer.

- Impact : The altered substitution pattern may influence reactivity and intermolecular interactions, such as hydrogen bonding. This isomer is less commonly reported in synthetic applications compared to the target compound .

1-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS: 25016-20-0)

Functional Group Modifications

Methyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS: 92406-53-6)

- Key Difference: Replaces the carboxylic acid at position 3 with a methyl ester and adds an amino group at position 4.

- Properties: Molecular Weight: 155.15 g/mol (lower due to esterification). Reactivity: The amino group enables participation in coupling reactions, unlike the carboxylic acid in the target compound .

5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS: 139297-51-1)

Alkyl and Aryl Substituents

1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS: 5744-59-2)

- Similarity Score : 0.78 (structural similarity).

- Key Difference : Ethyl group at position 1 instead of methyl.

5-(3,4-Dihydroxyphenyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS: EN300-395574)

- Key Difference : Incorporates a dihydroxyphenyl group at position 5.

Data Table: Comparative Analysis

Key Findings and Implications

- Substituent Position: Positional isomers (e.g., methoxycarbonyl at 3 vs.

- Functional Groups : Carboxylic acids enable salt formation and conjugation, while esters (e.g., methoxycarbonyl) enhance lipophilicity .

- Biological Relevance : Compounds with aryl substituents (e.g., dihydroxyphenyl) show promise in drug discovery due to enhanced bioactivity .

生物活性

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid, with the CAS number 117860-56-7, is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a methoxycarbonyl group and a carboxylic acid, which may contribute to its reactivity and interactions with biological systems.

- Molecular Formula : C₇H₈N₂O₄

- Molecular Weight : 184.15 g/mol

- IUPAC Name : this compound

- Synonyms : 5-CARBOMETHOXY-1-METHYL PYRAZOLE3-CARBOXYLIC ACID, 5-Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

Research has demonstrated that pyrazole derivatives can act as antioxidants. The presence of the carboxylic acid and methoxycarbonyl groups may enhance electron donation capabilities, helping to neutralize free radicals. This property is particularly significant in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies suggest that this compound may exhibit anti-inflammatory properties. This activity could be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using agar diffusion methods. Results indicated a significant inhibition zone compared to control groups, suggesting strong antimicrobial potential.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study on Antioxidant Activity

In another investigation focusing on antioxidant properties, the compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results showed a concentration-dependent increase in scavenging activity, indicating its potential as an antioxidant agent.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

The biological activities of this compound can be linked to its chemical structure. The presence of the methoxycarbonyl group may facilitate interactions with biological targets through hydrogen bonding or π-stacking interactions. Additionally, the carboxylic acid moiety can participate in ionic interactions with amino acids in proteins.

常见问题

Q. What are the standard methods for synthesizing 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid, and how is purity validated?

A common approach involves cyclocondensation reactions using substituted hydrazines and β-keto esters under reflux conditions. For example, NaN₃ in DMF at 50°C for 3 hours can facilitate intermediate formation, followed by hydrolysis to yield the carboxylic acid moiety . Purity (≥97%) is typically confirmed via HPLC, with structural validation using ¹H NMR, IR spectroscopy, and ESI-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

¹H NMR is essential for confirming the methyl (δ ~3.8 ppm) and methoxycarbonyl (δ ~3.9 ppm) groups. IR spectroscopy identifies carbonyl stretches (C=O at ~1700-1750 cm⁻¹ for both ester and carboxylic acid groups). Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 184.15 (C₇H₈N₂O₄) .

Q. What are the solubility properties and recommended storage conditions for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Storage at +4°C in airtight containers is advised to prevent hydrolysis of the methoxycarbonyl group .

Q. What preliminary pharmacological screening assays are suitable for evaluating its bioactivity?

Enzymatic inhibition assays (e.g., cyclooxygenase or dehydrogenase inhibition) and cytotoxicity screening (MTT assay) in cell lines are recommended. Molecular docking can pre-screen affinity for targets like DHFR (dihydrofolate reductase) using software such as AutoDock Vina .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Kinetic studies using varying temperatures (50–80°C) and catalysts (e.g., DMAP or TEA) can optimize ester hydrolysis. Monitoring reaction progress via TLC and employing column chromatography for purification minimizes byproducts like unreacted esters or decarboxylated derivatives .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

Molecular docking with force fields (e.g., AMBER or CHARMM) and density functional theory (DFT) calculations for charge distribution analysis are critical. Use the PDB database (e.g., 1KMS for DHFR) to model interactions, prioritizing hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR) .

Q. How can X-ray crystallography be applied to resolve its crystal structure, and what challenges might arise?

Single-crystal X-ray diffraction using SHELX software is standard. Challenges include low crystal quality due to hygroscopicity; thus, rapid crystallization from ethanol/water mixtures is advised. Refinement should focus on resolving disorder in the pyrazole ring using SHELXL .

Q. What structural modifications enhance its pharmacokinetic profile while retaining activity?

Introducing electron-withdrawing groups (e.g., -NO₂ at position 5) improves metabolic stability. Comparative studies of methyl vs. ethyl esters show methoxycarbonyl’s superior bioavailability. SAR analysis via logP calculations and in vitro metabolic assays (e.g., microsomal stability) validates modifications .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) offers high sensitivity (LOQ ~0.1 ng/mL). Validate linearity (R² >0.99), precision (RSD <5%), and recovery (>90%) using spiked plasma or tissue homogenates .

Q. What are the potential degradation pathways, and how can they be mitigated during formulation?

Hydrolysis of the methoxycarbonyl group under acidic/basic conditions is the primary pathway. Stabilization via lyophilization (pH 6–7 buffer) or encapsulation in liposomes reduces degradation. Forced degradation studies (40°C/75% RH for 4 weeks) identify major impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。